![molecular formula C9H11N B1194107 2-Aminoindan CAS No. 2975-41-9](/img/structure/B1194107.png)
2-Aminoindan
Overview
Description
2-Aminoindan (2-AI) is an analog of amphetamine. It shows potential bronchodilator and analgesic effects .
Synthesis Analysis
The 2-AI structure can be modified to produce diverse chemical substances by substitution on the aromatic ring with a variety of functional groups, or the addition of a methylenedioxy bridge or N-alkylation .Molecular Structure Analysis
The molecular structure of 2-Aminoindan and its derivatives has been extensively studied. X-ray crystallography and molecular mechanics methods (MM2) have been used to analyze the conformational aspects of differently substituted 2-aminoindans .Chemical Reactions Analysis
2-Aminoindan participates in various chemical reactions, showcasing its versatility. For example, it has been used as a starting material in the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.Physical And Chemical Properties Analysis
The physical properties of 2-Aminoindan, including solubility, melting point, and crystal structure, play a crucial role in its application in chemical synthesis and drug development.Scientific Research Applications
Neurologic Disorders
2-Aminoindan (2-AI) has been researched for its potential applications in treating neurologic disorders. It acts as a selective substrate for norepinephrine and dopamine transporters (NET and DAT), which are crucial in the pathophysiology of various neurological conditions . The compound’s influence on these transporters suggests it could be beneficial in managing diseases like Parkinson’s, where dopaminergic systems are compromised.
Psychotherapy Aid
Originally developed as a metabolite of anti-Parkinsonian drugs, 2-AI has also been explored as a tool in psychotherapy . Its psychoactive properties, due to its action on monoamine transporters, could potentially be harnessed in controlled therapeutic settings to facilitate psychological interventions and treatments.
Designer Drug
Despite its therapeutic potential, 2-AI has been sold as a designer drug . Its structural similarity to amphetamine makes it a subject of interest in the recreational drug market. However, this application is fraught with legal and health risks, as the compound can have potent psychoactive effects and its unregulated use can lead to toxic outcomes.
Research on Monoamine Transporters
2-AI’s interaction with monoamine transporters like DAT, NET, and serotonin transporters (SERT) makes it a valuable compound in research aimed at understanding the function of these transporters in the brain . Studies on 2-AI can provide insights into the mechanisms of action of various psychostimulants and antidepressants.
Study of Drug Metabolism
2-AI serves as a research chemical in studies investigating the metabolism of new psychoactive substances. It helps in understanding the metabolic pathways and the potential toxicological effects of related compounds .
Legal and Regulatory Research
The legal status of 2-AI varies across countries, and it is a subject of legal and regulatory research. In some places, it is considered a controlled substance, while in others, it remains unregulated . This dichotomy presents an area of study for policymakers and law enforcement agencies to determine the appropriate classification and control measures for such compounds.
Safety And Hazards
properties
IUPAC Name |
2,3-dihydro-1H-inden-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHHFZAXSANGGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2338-18-3 (hydrochloride) | |
Record name | 2-Aminoindan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40183902 | |
Record name | 2-Aminoindane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoindan | |
CAS RN |
2975-41-9 | |
Record name | 2-Aminoindane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2975-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminoindan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminoindane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINOINDANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P810SQ3EY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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